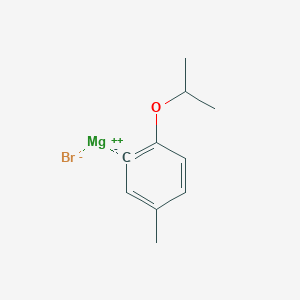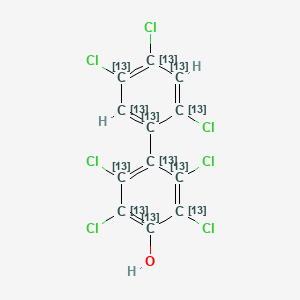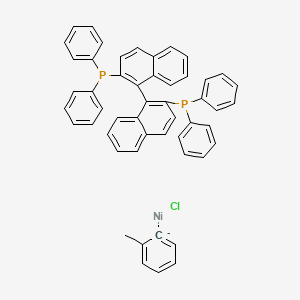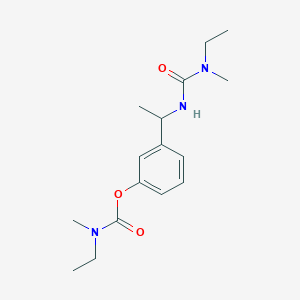
4-(Azidomethyl)-4-fluorooxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-4-fluorooxane is a chemical compound characterized by the presence of an azido group and a fluorine atom attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-4-fluorooxane typically involves the introduction of an azido group into a fluorinated oxane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group using sodium azide as the nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azidomethyl)-4-fluorooxane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various azido-substituted derivatives.
Reduction: Corresponding amines.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-4-fluorooxane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-4-fluorooxane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. These interactions can modulate biological pathways and processes, making the compound valuable in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
- 4-(Azidomethyl)-4-chlorooxane
- 4-(Azidomethyl)-4-bromooxane
- 4-(Azidomethyl)-4-iodooxane
Comparison: 4-(Azidomethyl)-4-fluorooxane is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
4-(azidomethyl)-4-fluorooxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3O/c7-6(5-9-10-8)1-3-11-4-2-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCLJYHXAPNLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
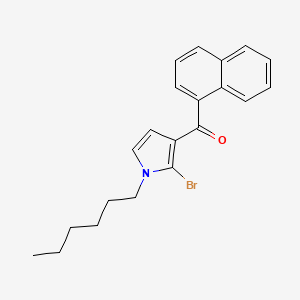
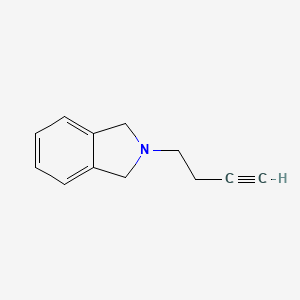

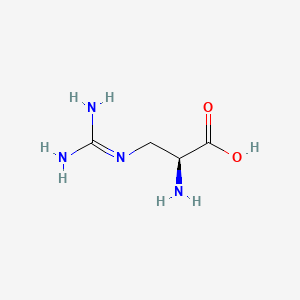
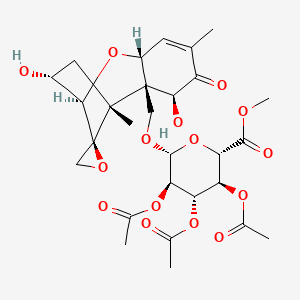
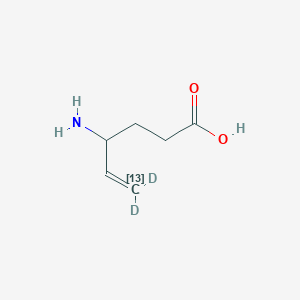
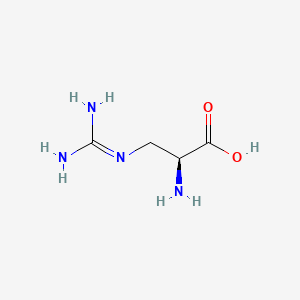
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)

